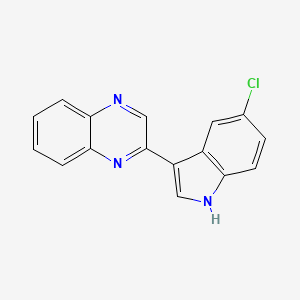

2-(5-Chloro-1H-indol-3-yl)-quinoxaline

Description

Properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3/c17-10-5-6-13-11(7-10)12(8-18-13)16-9-19-14-3-1-2-4-15(14)20-16/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEHPZZVSGBCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CNC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Coupling Reaction

Reaction Setup ():

- Reactants : 5-Chloro-1H-indole (1.0 equiv.) + Quinoxaline (1.0 equiv.)

- Catalyst : 35% HCl (1.2 equiv.)

- Solvent : Acetonitrile

- Conditions : 70°C for 24 hours

- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica-gel column chromatography (hexane:ethyl acetate = 7:3)

- Yield : 59%

Key Observations ():

- HCl acts as both catalyst and proton source, facilitating electrophilic substitution at the indole C3 position.

- Gram-scale synthesis (10 mmol) achieved comparable yields (47–59%) with identical conditions.

- NMR and HRMS data confirmed structural integrity:

Comparative Analysis of Methods

| Parameter | Acid-Catalyzed Coupling () | Cascade Cyclization () |

|---|---|---|

| Reaction Time | 24 hours | 2–8 hours |

| Catalyst | HCl | None/mild acid |

| Atom Economy | Moderate | High |

| Yield | 59% | 25–83%* |

| Purification | Column chromatography | Column chromatography |

| Scalability | Demonstrated (10 mmol) | Not reported |

*Yields vary with substrate electronic effects.

Optimization Insights

- Temperature Sensitivity : Elevated temperatures (>70°C) in acid-catalyzed methods reduce byproduct formation ().

- Solvent Impact : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to DMF or toluene ().

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on indole improve regioselectivity but may slightly lower yields due to steric hindrance ().

Spectral Characterization Data

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1H-indol-3-yl)-quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoxaline derivatives.

Substitution: The chlorine atom at the 5-position of the indole ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst, ethanol.

Substitution: Sodium hydride, dimethylformamide, amines, thiols.

Major Products

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Reduced quinoxaline derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(5-Chloro-1H-indol-3-yl)-quinoxaline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)-quinoxaline involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(5-Chloro-1H-indol-3-yl)-quinoxaline, a detailed comparison with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison of Indole-Quinoxaline Derivatives

Key Findings

Trimethylsilyl (TMS)-ethynyl groups (e.g., compound 8h) increase steric bulk and electron-withdrawing effects, which may stabilize fluorescence properties for imaging applications .

Biological Activity Correlations: Antiproliferative Activity: The parent compound lacks the coumarin moiety present in 2-(8-methoxy-coumarin-3-yl)-quinoxaline (4b), which exhibits enhanced activity against MCF-7 breast cancer cells (IC₅₀ < 10 µM) due to topoisomerase II inhibition . Antiparasitic Activity: Compound 8h, with a TMS-ethynyl group, shows specific activity against Toxoplasma gondii, likely due to enhanced target binding affinity compared to the unsubstituted chloroindole analog .

Synthetic Accessibility: Derivatives with alkylated indoles (e.g., 1-methyl or 1-ethyl groups) are synthesized via multi-component reactions using Bu₃SnH and molten sodium acetate, achieving yields >60% . Halogenated analogs (e.g., 4j with 6,7-dichloro-quinoxaline) require harsh bromination conditions (Br₂ in glacial acetic acid), limiting scalability .

Structural Limitations: Nitro groups (e.g., 4g) reduce solubility and complicate pharmacokinetic profiles, making them less favorable for drug development .

Mechanistic Insights

- Quinoxaline Core: The planar aromatic structure facilitates intercalation with DNA or enzyme active sites, common in antiproliferative and antimicrobial agents .

- Indole Moiety : The 5-chloro substitution on indole enhances electrophilicity, promoting interactions with nucleophilic residues in biological targets (e.g., parasite proteases or cancer cell kinases) .

Q & A

Q. What synthetic methodologies are employed to prepare 2-(5-Chloro-1H-indol-3-yl)-quinoxaline derivatives?

The synthesis involves bromination of intermediates like 5-bromo-2-hydroxyacetophenone or 3-acetyl-8-methoxycoumarin in glacial acetic acid at 60°C, followed by condensation with o-phenylenediamine and sodium acetate in ethanol. This yields dihydroquinoxaline derivatives (e.g., 56–61% for compounds 3a and 3b ). Subsequent acetylation or halogenation modifies the scaffold, achieving yields up to 86% . Microwave-assisted methods using 2,3-dichloroquinoxaline and propargyl bromide reduce reaction times and improve efficiency (e.g., 89% yield under optimized conditions) .

Q. Which analytical techniques are critical for characterizing these compounds?

¹H-NMR identifies isomeric forms (e.g., dual signals for dihydroquinoxaline isomers) . X-ray crystallography with SHELXL resolves hydrogen atom positions, as seen in high-resolution (0.83 Å) structures . Photoelectron spectroscopy and single-crystal diffraction analyze electronic structures and metal complexes (e.g., Ag(I) coordination stoichiometry) .

Q. What biological activities are associated with this compound derivatives?

These derivatives show antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ in µM range) via topoisomerase II inhibition and G2/M cell cycle arrest . Dual EGFR/COX-2 inhibitors exhibit binding energies < -9 kcal/mol to EGFR's ATP pocket, with chloro and coumarin substituents enhancing cytotoxicity .

Q. What safety protocols are recommended for handling these compounds?

Use PPE (nitrile gloves, goggles), work in fume hoods, and avoid oxidizers. Spills require neutralization with inert absorbents and 10% sodium bicarbonate. Chronic exposure risks necessitate ALARA principles for dust control .

Advanced Research Questions

Q. How do structural modifications at the quinoxaline C2 position influence bioactivity?

Electron-withdrawing groups (e.g., 5-chloroindole) enhance DNA intercalation (40% higher topoisomerase II inhibition vs. non-halogenated analogs). Bulky substituents like 8-methoxycoumarin reduce cellular uptake 2.3-fold, emphasizing the need for optimal lipophilicity (logP 2.1–3.4). QSAR models correlate substituent electronegativity (Hammett σ) with IC₅₀ (R² = 0.89) .

Q. What computational strategies predict binding modes of quinoxaline-based inhibitors?

Molecular dynamics (100 ns trajectories) and MM-PBSA reveal stable hydrogen bonds with Met793 (>85% occupancy) in EGFR. Docking studies (AutoDock Vina) show 5-chloro substitution improves affinity by 1.8 kcal/mol via π-π stacking with Phe723. Free energy perturbation quantifies entropic penalties (-TΔS = 4.2 kcal/mol) for rigid indole orientations .

Q. How can contradictory spectral data from isomerism be resolved?

Controlled acetylation (reflux with acetic anhydride) differentiates isomers via acetoxyl proton shifts in ¹H-NMR. SHELXT's dual-space algorithm resolves crystallographic disorder (e.g., chloroindole moiety at 0.83 Å resolution) through anisotropic refinement .

Q. How do microwave and conventional synthesis methods address yield discrepancies?

ReactIR monitoring identifies microwave-specific suppression of dimerization (<2% vs. 12% in thermal methods). Design of Experiments (DoE) optimizes ethanol/water ratios (3:1 v/v) and microwave power (<50 W/mL) for 89% yield. HPLC-MS/MS confirms reduced oxidative debromination under microwave conditions .

Q. How does electronic structure influence coordination chemistry?

Thienyl substituents reduce HOMO-LUMO gaps (ΔE = 2.1 eV vs. 2.9 eV for phenyl analogs), enhancing charge transfer in Ag(I) complexes. XPS shows Ag 3d₅/₂ binding energy shifts (+0.7 eV) in [Ag(quinoxaline)_2]NO₃, confirming 3:1 stoichiometry. Cyclic voltammetry reveals catalytic redox activity (E₁/₂ = -1.23 V vs. SCE) .

Q. Which catalytic systems improve regioselectivity in functionalization?

PVPP-supported triflic acid (PVPP·OTf) achieves 94% C5 amination via Brønsted acid-mediated N-protonation. AlCl₃ promotes C2 substitution (82% yield) through Friedel-Crafts pathways. Cerium oxide nanoparticles reduce Suzuki coupling activation energy by 15 kJ/mol vs. Pd(PPh₃)₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.